molecular formula C19H27N5S B13371416 6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371416
M. Wt: 357.5 g/mol
InChI Key: DNEJVNQFANWXBY-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides.

    Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with different substituents.

    Adamantyl Derivatives: Compounds containing the adamantyl group with various functional groups.

    Piperidinylmethyl Derivatives: Compounds with the piperidinylmethyl group attached to different core structures.

Uniqueness

6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H27N5S

Molecular Weight

357.5 g/mol

IUPAC Name

6-(1-adamantyl)-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H27N5S/c1-2-4-23(5-3-1)12-16-20-21-18-24(16)22-17(25-18)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,1-12H2

InChI Key

DNEJVNQFANWXBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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